molecular formula C36H56O10 B048318 Periplocoside O CAS No. 116709-67-2

Periplocoside O

Cat. No.: B048318
CAS No.: 116709-67-2
M. Wt: 648.8 g/mol
InChI Key: OPDVJOHDZLWTNG-UHFFFAOYSA-N
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Description

Periplocoside O is a steroid glycoside isolated from the plant Periploca sepium, which belongs to the Asclepiadaceae family. This compound has garnered significant attention due to its diverse biological activities, including insecticidal, cardiotonic, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Periplocoside O typically involves the extraction from the stems or roots of Periploca sepium. The process includes drying the plant material at a predetermined temperature, followed by crushing to obtain a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Periplocoside O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Periplocoside O involves its interaction with specific molecular targets. In insecticidal applications, it targets the brush border membrane vesicles in the midgut epithelium of larvae, leading to cell damage and death. The compound inhibits V-type ATPase activity, disrupting energy metabolism and causing mortality in insects .

In medicinal applications, this compound exhibits cardiotonic effects by modulating calcium ion channels in cardiac cells, enhancing cardiac contractility. Its anti-inflammatory action is attributed to the suppression of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Comparison with Similar Compounds

Periplocoside O is unique among steroid glycosides due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

6-[[17-hydroxy-17-[1-[5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O10/c1-20-16-28(41-7)32(38)33(43-20)46-24-10-13-34(4)23(17-24)8-9-25-26(34)11-14-35(5)27(25)12-15-36(35,39)22(3)45-30-18-29(42-19-40-6)31(37)21(2)44-30/h8,16,20-22,24-27,29-31,33,37,39H,9-15,17-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDVJOHDZLWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)OCOC)O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922133
Record name 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116709-67-2
Record name Periplocoside O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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